molecular formula C8H12BNO3 B14075342 (6-Ethyl-2-methoxypyridin-3-yl)boronic acid CAS No. 1310362-52-7

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid

Cat. No.: B14075342
CAS No.: 1310362-52-7
M. Wt: 181.00 g/mol
InChI Key: LPPPNILTKMAAGQ-UHFFFAOYSA-N
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Description

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethyl group at the 6-position and a methoxy group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivativeIn this reaction, a halogenated pyridine (such as 3-bromo-2-methoxypyridine) is reacted with an organoboron reagent (such as bis(pinacolato)diboron) in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid is unique due to the presence of both an ethyl group and a methoxy group on the pyridine ring. This unique substitution pattern enhances its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

1310362-52-7

Molecular Formula

C8H12BNO3

Molecular Weight

181.00 g/mol

IUPAC Name

(6-ethyl-2-methoxypyridin-3-yl)boronic acid

InChI

InChI=1S/C8H12BNO3/c1-3-6-4-5-7(9(11)12)8(10-6)13-2/h4-5,11-12H,3H2,1-2H3

InChI Key

LPPPNILTKMAAGQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(N=C(C=C1)CC)OC)(O)O

Origin of Product

United States

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